4'-FLUORO-BIPHENYL-4-METHANamine
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Overview
Description
4’-Fluoro-biphenyl-4-methanamine is an organic compound with the molecular formula C13H12FN. It is a derivative of biphenyl, where a fluorine atom is substituted at the 4’ position and an amine group is attached to the 4 position of the biphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-fluoro-biphenyl-4-methanamine typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4’-fluoroacetophenone.
Reduction: The carbonyl group of 4’-fluoroacetophenone is then reduced to a methylene group using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of 4’-fluoro-biphenyl-4-methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-biphenyl-4-methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as LiAlH4.
Substitution: The fluorine atom can be substituted with other nucleophiles like hydroxide, alkoxide, or amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, alkoxides, amines.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxyl, alkoxy, or amino derivatives.
Scientific Research Applications
4’-Fluoro-biphenyl-4-methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4’-fluoro-biphenyl-4-methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Fluorobenzylamine: Similar structure but lacks the biphenyl moiety.
4-Bromo-4’-fluorobiphenyl: Similar biphenyl structure but with a bromine atom instead of an amine group.
4’-Fluoro-[1,1’-biphenyl]-4-ylmethanamine: A closely related compound with slight structural variations
Uniqueness: 4’-Fluoro-biphenyl-4-methanamine is unique due to the presence of both a fluorine atom and an amine group on the biphenyl structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
[4-(4-fluorophenyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOOSUGWQICZRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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